3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid

Übersicht

Beschreibung

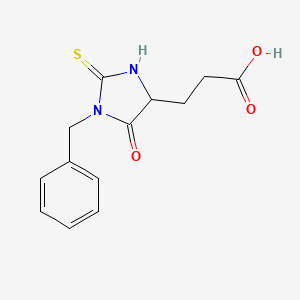

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is a small organic molecule with a molecular formula of C13H14N2O3S and a molecular weight of 278.33 g/mol . This compound is known for its unique structure, which includes a benzyl group, an oxo group, and a thioxoimidazolidinyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid typically involves the following steps:

Formation of the Thioxoimidazolidinyl Ring: The initial step involves the reaction of a suitable amine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then cyclized with an appropriate carbonyl compound to form the thioxoimidazolidinyl ring.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thioxoimidazolidinyl ring.

Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis platforms .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is in the development of anticancer agents. Research indicates that derivatives of thioxoimidazolidinones exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thioxoimidazolidinone scaffold could enhance selectivity and potency against breast cancer cells, suggesting a promising avenue for drug design .

Mechanism of Action

The compound's mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, it has been shown to inhibit the activity of certain kinases that are crucial for tumor growth. This inhibition can lead to reduced cell viability and increased apoptosis in malignant cells .

Agriculture

Pesticidal Properties

In agricultural applications, this compound has been investigated for its potential as a pesticide. Its structure allows it to interact with biological systems in pests, leading to disruption of metabolic processes. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Fungicidal Activity

Additionally, this compound has shown antifungal properties, particularly against fungal pathogens affecting crops. Studies have reported that it can inhibit the growth of fungi such as Fusarium spp., which are known to cause significant agricultural losses. The compound's effectiveness in preventing fungal infections supports its use as a component in integrated pest management strategies .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Research has shown that incorporating this compound into polymer matrices can improve resistance to degradation under environmental stressors .

Nanocomposites

Furthermore, the compound has been explored for use in nanocomposite materials. When combined with nanoparticles, it enhances the mechanical strength and conductivity of the resulting materials, making them suitable for applications in electronics and energy storage devices .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1-Phenyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid: Similar structure but with a phenyl group instead of a benzyl group.

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.

Uniqueness

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, while the thioxoimidazolidinyl ring contributes to its stability and reactivity .

Biologische Aktivität

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazolidinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. A comparative analysis indicated that derivatives of imidazolidinones exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 10 to 50 μg/mL, demonstrating their potential as antimicrobial agents .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| This compound | 30 | Escherichia coli |

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound. In vitro assays demonstrated that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in oxidative stress, thereby reducing cellular damage.

- Receptor Modulation : It may act on various receptors, including those involved in inflammatory pathways, suggesting a role in anti-inflammatory responses .

Case Study 1: Antimicrobial Efficacy

A study conducted by Amin et al. (2019) investigated the efficacy of several imidazolidinone derivatives, including this compound. The results indicated that this compound significantly inhibited bacterial growth and showed promise as a lead molecule for further development in antimicrobial therapies.

Case Study 2: Antioxidant Activity Assessment

In another study focusing on the antioxidant properties, the compound was subjected to DPPH radical scavenging assays. Results showed that it exhibited a dose-dependent response, with effective concentrations leading to over 70% radical inhibition at higher doses.

Eigenschaften

IUPAC Name |

3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADCBAPDPZQMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397528 | |

| Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52689-20-0 | |

| Record name | 5-Oxo-1-(phenylmethyl)-2-thioxo-4-imidazolidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52689-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.